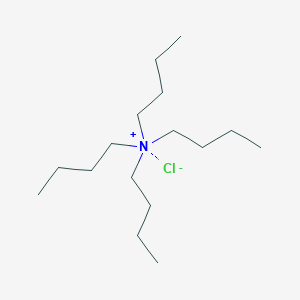

Tetrabutylammonium chloride

Descripción general

Descripción

Tetrabutylammonium chloride (TBAC, C₁₆H₃₆ClN) is a quaternary ammonium salt widely utilized as a phase-transfer catalyst (PTC) in organic synthesis, polymerization reactions, and deep eutectic solvent (DES) formulations . Its amphiphilic nature enables solubility in both polar and non-polar media, facilitating ion-pair extraction in biphasic systems. TBAC is particularly effective in promoting reactions involving dichlorosilanes and bis(epoxide)s, yielding high-molecular-weight polymers (up to 53 kDa) in aromatic solvents like chlorobenzene . Additionally, TBAC-based DESs exhibit tunable thermophysical properties, making them viable for CO₂ absorption and green chemistry applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrabutylammonium chloride can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, this compound is produced by the quaternization of tributylamine with butyl chloride. This reaction is conducted under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Tetrabutylammonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a phase transfer catalyst in substitution reactions, facilitating the transfer of reactants between different phases.

Esterification Reactions: It is used in the esterification of carboxylic acids with dimethyl carbonate.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, malononitrile, and α- or β-naphthol. These reactions are typically carried out under mild conditions, often in the presence of a base such as potassium carbonate .

Major Products Formed

The major products formed from reactions involving this compound include 2-amino-4H-chromene derivatives and methyl esters .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

TBACl serves as a phase transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases. Its applications include:

- Synthesis of Organic Compounds : TBACl is employed in reactions such as the synthesis of 2-amino-4H-chromene derivatives through condensation reactions involving aldehydes and malononitrile . It also enhances the esterification of carboxylic acids with dimethyl carbonate, promoting greener chemical processes .

- Catalytic Reactions : TBACl has been used in radical addition/cyclization processes to synthesize complex organic molecules, including dibenzodiazepines . Its efficiency in these reactions highlights its role in advancing green chemistry practices.

Environmental Applications

Recent studies have examined the environmental impact of TBACl, particularly its effects on plant growth:

- Phytotoxicity Studies : Research indicates that TBACl can inhibit the growth of certain plants, such as wheat (Triticum aestivum) and cucumber (Cucumis sativus), by affecting photosynthetic pigment content and root development . This suggests its potential use in environmental monitoring and assessing the toxicity of ionic liquids.

- Extraction Processes : TBACl has been utilized in the extraction of various ions from aqueous solutions, demonstrating its effectiveness in separating halides and other salts from water .

Thermal Applications

TBACl's thermophysical properties make it suitable for use as a phase change material (PCM) and heat transfer fluid (HTF):

- Thermal Stability : Studies show that TBACl exhibits high thermal stability, making it effective for applications requiring temperature regulation, such as solar energy systems . Its melting enthalpy characteristics position it as a viable option for medium-temperature thermal applications.

- Heat Transfer Fluids : The compound has been investigated for its potential in enhancing heat transfer efficiency in various thermal systems due to its favorable thermophysical properties .

Deep Eutectic Solvents

TBACl is also a component of deep eutectic solvents (DES), which are gaining attention for their unique properties:

- Sensing Applications : DESs comprising TBACl have been explored for their potential in biosensing technologies, offering new avenues for environmental and biomedical applications . These solvents can enhance the sensitivity and selectivity of sensors due to their tunable properties.

Case Studies

Mecanismo De Acción

Tetrabutylammonium chloride acts primarily as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The chloride ion in this compound can also participate in nucleophilic substitution reactions, enhancing the reactivity of the compound .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Differences

Key Compounds Compared :

- Tetrabutylammonium Bromide (TBAB)

- Tetrabutylphosphonium Chloride (TBPC)

- Tetraethylammonium Chloride (TEAC)

- Tricaprylmethylammonium Chloride (Aliquat®)

- Tetrabutylammonium Hydrogen Sulfate (TBHSO₄)

Catalytic Efficiency in Organic Reactions

TBAC vs. TBAB vs. TBHSO₄ :

- TBAC and TBAB are effective in poly(silyl ether) synthesis, but TBAC achieves higher molecular weights (53 kDa) in aromatic solvents due to superior ion-pair stabilization .

- TBHSO₄ outperforms TBAC in certain acid-catalyzed reactions (e.g., yields 50–60% for compound 3), attributed to the hydrogen sulfate anion's stronger Brønsted acidity .

- Aliquat® fails under similar conditions due to steric hindrance from its branched alkyl chains .

Temperature and Solvent Sensitivity :

Anion Binding and Transport Properties

- Chloride Affinity: TBAC exhibits weak 1:1 binding (Ka < 10 M⁻¹) with isophthalamides in DMSO, whereas TEAC bicarbonate shows stronger interactions (Ka up to 10² M⁻¹) due to anion basicity . In urea oligomers, TBAC induces hydrogen-bond polarity switching, confirmed by 2D NOESY NMR .

Membrane Transport :

Thermal and Purification Considerations

Actividad Biológica

Tetrabutylammonium chloride (TBACl) is a quaternary ammonium salt that has garnered attention for its diverse applications in chemical synthesis and its biological activities. This article explores the biological activity of TBACl, focusing on its toxicity, antimicrobial properties, and environmental impact, supported by research findings and data tables.

TBACl is characterized by its quaternary ammonium structure, which consists of a tetrabutylammonium cation and a chloride anion. Its molecular formula is , and it is often used in various industrial applications due to its solubility in both organic and aqueous solvents.

In Vitro Studies

Recent studies have assessed the toxicity of TBACl using various biological models. For instance, a study conducted by the OECD guidelines indicated that TBACl displayed low toxicity levels in mammalian cell lines, with no significant mutagenic effects observed at concentrations up to 5 µM in Chinese hamster ovary (CHO) cells . Additionally, TBACl was tested against bacterial strains such as Salmonella typhimurium and Escherichia coli, yielding negative results for mutagenicity at concentrations up to 5000 µg/plate .

In Vivo Studies

In vivo assessments have shown that TBACl can affect aquatic organisms. A study reported lethal concentrations (LC50) for various deep eutectic solvents containing TBACl, with values indicating slight toxicity at higher concentrations . Specifically, the lethal concentration for certain formulations was found to be as low as 7 mg/L, suggesting potential risks to aquatic life.

Antimicrobial Activity

TBACl has been investigated for its antimicrobial properties. Research indicates that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, deep eutectic solvents synthesized with TBACl demonstrated significant antibacterial effects against strains such as E. coli and Staphylococcus aureus . The mechanism of action is thought to involve disruption of microbial cell membranes due to the cationic nature of quaternary ammonium compounds.

Comparative Antimicrobial Efficacy

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 10–100 mg/L |

| Benzalkonium Chloride | Pseudomonas aeruginosa | 0.02% |

| Quaternary Ammonium Chitin | E. coli, S. aureus | Complete kill in 30-60 min |

Environmental Impact

The environmental impact of TBACl has also been a subject of investigation. A study evaluated its effects on plant growth, finding that TBACl significantly inhibited root development and overall biomass in species such as wheat (Triticum aestivum) and cucumber (Cucumis sativus) . This raises concerns about its use in agricultural applications or potential runoff into ecosystems.

Case Studies

- Antimicrobial Efficacy : A study explored the effectiveness of TBACl-based deep eutectic solvents against various pathogens. Results indicated that these solvents not only inhibited bacterial growth but also showed potential for use in developing new antimicrobial agents .

- Toxicity Assessment : An assessment of TBACl's toxicity on fish models revealed that certain formulations were harmless at low concentrations but exhibited significant lethality at higher doses, emphasizing the need for careful handling and application in aquatic environments .

- Plant Growth Inhibition : Research on the effects of TBACl on plant growth demonstrated pronounced inhibitory effects on root elongation and biomass accumulation, highlighting its potential environmental risks when used indiscriminately .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of TBACl in synthetic chemistry applications?

TBACl purity is critical for reproducibility. Common methods include:

- NMR Spectroscopy : Analyze and spectra to confirm absence of residual solvents (e.g., DMF) or byproducts. For example, urea NH signals in NMR titrations indicate chloride binding interactions .

- Ion-Pair Chromatography : Use TBACl itself as an ion-pairing agent (≥99.0% purity) to validate retention time consistency .

- Elemental Analysis : Compare measured C, H, N, and Cl percentages with theoretical values (CHClN; MW 277.917) .

Q. What are the standard protocols for preparing TBACl-based deep eutectic solvents (DES)?

TBACl is combined with hydrogen bond donors (HBDs) like glycerol or ethylene glycol:

- Optimal Ratios : Screen salt:HBD ratios (e.g., 1:2 to 1:4) to identify eutectic points via freezing point depression .

- Characterization : Measure density (1.1–1.3 g/cm), viscosity (200–500 cP at 25°C), and conductivity (0.1–1.5 mS/cm) using viscometers and impedance analyzers .

Q. What safety precautions are essential when handling TBACl in the laboratory?

- PPE : Wear nitrile gloves and eye protection to avoid skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .

- Spill Management : Neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How does TBACl influence the catalytic activity in CO2_22-epoxide copolymerization?

TBACl acts as a co-catalyst in Cr(III)-based systems:

- Mechanism : It stabilizes the active metal center via chloride coordination, enhancing nucleophilic attack on epoxide .

- Optimization : Compare co-catalysts (e.g., TBACl vs. TBAB) to balance activity and selectivity. Substoichiometric PPNCl (0.1–0.5 equiv.) often outperforms TBACl in polycarbonate yield (>90%) .

Q. Why do TBACl-containing DESs exhibit contradictory solubility data across studies?

Discrepancies arise from:

- HBD Selection : Ethylene glycol-based DESs show higher polarity than glycerol systems, altering solute solubility .

- Temperature Dependence : Solubility of aromatic compounds in TBACl:triethylene glycol DES increases by 20–30% at 50°C vs. 25°C .

- Impurity Effects : Trace water (>0.5%) in DESs disrupts hydrogen bonding, requiring Karl Fischer titration for validation .

Q. What experimental strategies resolve conflicting NMR data in TBACl-anion binding studies?

Address inconsistencies via:

- Counterion Screening : Use tetrabutylammonium (TBA) instead of smaller cations (e.g., TPA) to minimize ion-pairing interference in dichloromethane .

- Solvent Optimization : Prefer low-polarity solvents (e.g., DCE) to enhance receptor-chloride affinity (K up to 10 M) .

- ITC Validation : Confirm 1:1 binding stoichiometry via isothermal titration calorimetry when NMR data is ambiguous .

Q. How can researchers mitigate phase separation in TBACl semiclathrate hydrate systems?

For gas storage applications (e.g., CO):

- Additive Engineering : Introduce tetrabutylammonium phosphate (TBAP) to stabilize hydrate cages, reducing phase separation by 40% .

- Pressure-Tuning : Maintain 3–5 MPa CO pressure at 274–277 K to optimize hydrate formation kinetics .

Q. Methodological Notes

Propiedades

IUPAC Name |

tetrabutylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGXDBSUJJNIRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883644 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1112-67-0 | |

| Record name | Tetrabutylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDT9H3MSD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.